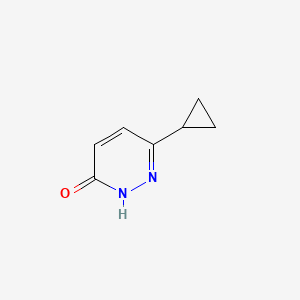![molecular formula C15H22N2 B1464862 [1-(2,3-二氢-1H-茚-2-基)哌啶-4-基]甲胺 CAS No. 1281222-44-3](/img/structure/B1464862.png)
[1-(2,3-二氢-1H-茚-2-基)哌啶-4-基]甲胺
描述
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病治疗
该化合物已被研究用于治疗阿尔茨海默病的潜力 。 随着阿尔茨海默病的进展,大脑中丁酰胆碱酯酶 (BChE) 的酶活性增加,使 BChE 成为一个很有前途的药物靶点。 一项研究发现,一种结构类似的化合物对 BChE 具有皮摩尔抑制常数,这是由于强烈的阳离子-π 相互作用 。 该化合物改善了患有东莨菪碱型痴呆的小鼠的记忆、认知功能和学习能力 。
晶体结构分析
该化合物的晶体结构已与 huBChE 结合分析 。 该分析可以提供关于化合物在分子水平上相互作用的宝贵见解,这对于药物设计和优化非常有用 。
化学调节
该化合物可以进行化学调节,以研究不同结构变化对其性质的影响 。 此类研究有助于开发具有改进性能的新化合物,用于各种应用 。
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such as butyrylcholinesterase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Compounds that inhibit butyrylcholinesterase, for example, can affect cholinergic neurotransmission .
Pharmacokinetics
The presence of an amine group in its structure suggests that it could undergo peptide coupling reactions, which could potentially influence its bioavailability .
Result of Action
Similar compounds have been found to inhibit the aggregation of amyloid-beta peptides and protect cells against amyloid-beta-induced toxicity .
生化分析
Biochemical Properties
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured SH-SY5Y cells, the compound has been observed to protect against amyloid-β-induced toxicity, which is a hallmark of Alzheimer’s disease . This protective effect is likely mediated through its interaction with butyrylcholinesterase and subsequent modulation of cholinergic signaling pathways.
Molecular Mechanism
At the molecular level, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, inhibiting its enzymatic activity . This inhibition is characterized by strong cation-π interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound’s ability to inhibit amyloid β peptide aggregation suggests a potential role in modulating protein-protein interactions and preventing neurotoxic fibril formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability and high protein binding affinity in vitro . Long-term studies in cultured cells have shown sustained protective effects against amyloid-β-induced toxicity, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to improve memory, cognitive functions, and learning abilities in mice models of dementia . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is involved in metabolic pathways that include interactions with enzymes and cofactors. Its metabolic stability suggests that it undergoes minimal degradation, allowing for prolonged activity within the biological system . The compound’s interaction with butyrylcholinesterase also implicates it in pathways related to cholinergic signaling and neurotransmitter regulation .
Transport and Distribution
Within cells and tissues, [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is transported and distributed through interactions with transporters and binding proteins. The compound’s high permeability and ability to cross the blood-brain barrier are particularly noteworthy, as they enable its central nervous system effects . This distribution is essential for its therapeutic potential in neurodegenerative diseases.
Subcellular Localization
The subcellular localization of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is influenced by targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with butyrylcholinesterase and other cytosolic proteins . This localization is critical for its inhibitory effects on enzymatic activity and its protective role against amyloid-β toxicity.
属性
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-11-12-5-7-17(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15H,5-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPTKSQSPMZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


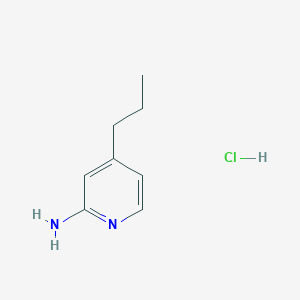

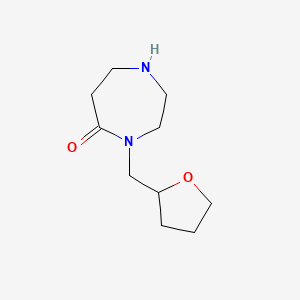

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)
![Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate](/img/structure/B1464786.png)
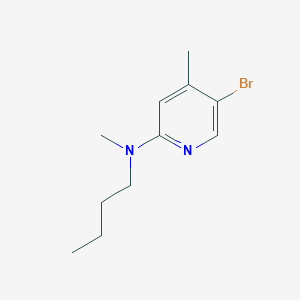

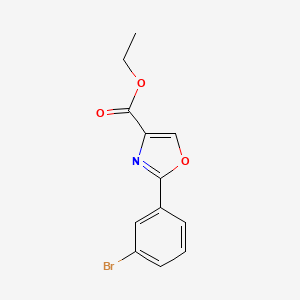

![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)


